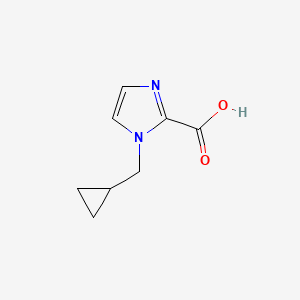

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic compound. The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Synthesis Analysis

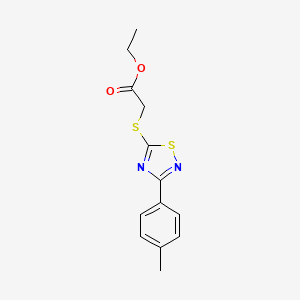

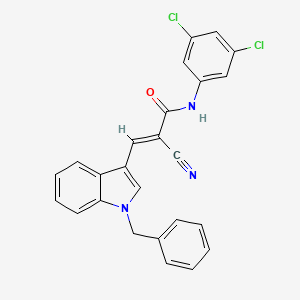

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of montelukast, a drug used for the treatment of asthma and allergic rhinitis, involves the use of 1-(mercaptomethyl)cyclopropaneacetic acid as an intermediate . Another study reported the synthesis of Cariprazine, an antipsychotic drug, from N-(4-oxocyclohexyl) acetamide using various reactions such as Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, and others .Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid” can be inferred from its name. The cyclopropyl group is a three-membered ring with an empirical formula of C3H5 . The imidazole group is a five-membered ring containing two nitrogen atoms. The carboxylic acid group (-COOH) is a common functional group in organic chemistry.Scientific Research Applications

Chemical Properties and Molecular Structure

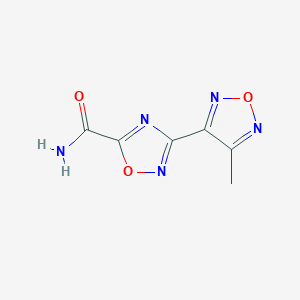

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound structurally related to 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid, undergoes hydrolysis to form a molecule that demonstrates planarity and is involved in hydrogen bonding, creating a three-dimensional network. This property underlines the significance of molecular interactions and the stability of the compound, which might be analogous to 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid in certain aspects (Wu, Liu, & Ng, 2005).

Synthesis and Structural Analysis

The synthesis of 1H-imidazoles has been explored in various studies, indicating the versatility and importance of this compound in chemical synthesis. For instance, the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives demonstrates a multi-step process involving alkylation, cyclization, and other reactions, leading to structural compounds like cyclopropane (Du, 2014). Additionally, high-temperature/high-pressure continuous flow synthesis has been used to produce 1H-4-substituted imidazoles, indicating the adaptability of this compound in high-temperature conditions and its potential in streamlined, environmentally friendly chemical processes (Carneiro, Gutmann, Souza, & Kappe, 2015).

Potential Biological Applications

Some studies have explored the biological relevance of compounds related to 1H-imidazoles. For instance, they have been evaluated for hormonal activity and antiproliferative effects against human breast cancer cell lines, demonstrating their potential utility in therapeutic applications (Wiglenda et al., 2005). Additionally, β-glucuronidase inhibitory activity has been observed in certain derivatives, suggesting a role in biological modulation and potential pharmaceutical applications (Salar et al., 2017).

Advanced Material Synthesis

The compound's structural properties have been leveraged in the synthesis of advanced materials. For instance, coordination polymers have been constructed using imidazole-based multi-carboxylate ligands, demonstrating the compound's utility in creating complex architectures for potentially multifunctional materials (Guo et al., 2013).

properties

IUPAC Name |

1-(cyclopropylmethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXALHIOFLLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)

![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)

![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)